molecular formula C12H16N2O2 B11794686 Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate

Cat. No.: B11794686
M. Wt: 220.27 g/mol
InChI Key: CCSASVYCGJFHPA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound from the pyridinecarboxylic acids class, specifically engineered for advanced pharmaceutical and medicinal chemistry research. As a derivative of nicotinate, this compound serves as a valuable synthetic intermediate or scaffold in the development of novel bioactive molecules . Its structure, featuring both a pyrrolidine substituent and a methyl ester, is characteristic of compounds investigated for their potential interaction with the central nervous system (CNS) . Research into pyridine derivatives is a significant area in organic chemistry due to their prevalence in active pharmaceuticals and their ability to bind to biological targets, influencing physiological activity . These compounds are explored for their potential application in addressing modern challenges in neuropsychiatric disorders . The presence of the pyrrolidin-1-yl group is a common feature in molecules designed for neurological targets, as this moiety can be crucial for potency and selectivity . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 4-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-9-7-11(14-5-3-4-6-14)13-8-10(9)12(15)16-2/h7-8H,3-6H2,1-2H3

InChI Key

CCSASVYCGJFHPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Pyrrolidine

A foundational method involves nucleophilic aromatic substitution (NAS) on a pre-functionalized nicotinate derivative. For example, methyl 4-methyl-6-fluoronicotinate can react with pyrrolidine under basic conditions to replace the fluorine atom at the 6-position. This route typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).

Key Reaction Parameters

ParameterValue/RangeSource Citation
SolventDMF
Temperature100°C
Reaction Time12–24 hours
BasePotassium carbonate
Yield65–78%

The reaction’s success hinges on the electron-withdrawing effect of the ester and methyl groups, which activate the aromatic ring toward nucleophilic attack. Post-reaction purification often involves column chromatography to isolate the product from unreacted starting materials and byproducts.

Coupling Reactions via Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions offer an alternative route, particularly for introducing the pyrrolidine moiety. Suzuki-Miyaura coupling between methyl 4-methyl-6-bromonicotinate and a pyrrolidine-bearing boronic acid has been explored, though this method faces challenges due to the steric hindrance of the pyrrolidine group.

Optimized Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: None required

  • Solvent: Toluene/water (3:1)

  • Temperature: 80°C

  • Yield: 52–60%

While this method provides moderate yields, its scalability is limited by the cost of palladium catalysts and the sensitivity of boronic acid reagents to moisture.

One-Pot Multicomponent Synthesis

Condensation of Methyl Nicotinate with Pyrrolidine Precursors

A streamlined approach involves the in situ generation of the pyrrolidine ring through cyclization of a diamine precursor. For instance, reacting methyl 4-methyl-6-aminonicotinate with 1,4-dibromobutane in the presence of a base facilitates pyrrolidine ring formation via intramolecular alkylation.

Reaction Scheme

Methyl 4-methyl-6-aminonicotinate+1,4-dibromobutaneBaseMethyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate+2HBr\text{Methyl 4-methyl-6-aminonicotinate} + 1,4\text{-dibromobutane} \xrightarrow{\text{Base}} \text{this compound} + 2\text{HBr}

Critical Parameters

ParameterValue/RangeSource Citation
BaseSodium hydride
SolventTetrahydrofuran (THF)
Temperature0°C to room temperature
Yield70–85%

This method avoids isolation of intermediates, improving overall efficiency. However, stringent temperature control is required to prevent over-alkylation.

Reductive Amination Strategies

Ketone Intermediate Reduction

Reductive amination offers a versatile pathway by first introducing a ketone group at the 6-position, followed by reaction with pyrrolidine and subsequent reduction. Methyl 4-methyl-6-oxonicotinate is treated with pyrrolidine and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form the target compound.

Optimized Protocol

  • Solvent: Methanol

  • pH: 6–7 (buffered with acetic acid)

  • Temperature: 25°C

  • Yield: 75–82%

This method benefits from mild conditions and high functional group tolerance but requires careful pH control to avoid side reactions.

Advanced Catalytic Methods

Photocatalytic C–H Functionalization

Recent advances in photocatalysis enable direct C–H amination of the nicotinate backbone. Using iridium-based photocatalysts (e.g., Ir(ppy)₃), methyl 4-methylnicotinate undergoes regioselective amination with pyrrolidine under blue LED irradiation.

Performance Metrics

MetricValueSource Citation
Catalyst Loading2 mol%
Irradiation Time24 hours
Yield68%
Regioselectivity>20:1 (6- vs. 2-position)

While promising, this method remains in early development, with scalability challenges related to photocatalyst cost and reaction duration.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)CostScalabilityRegioselectivity
Nucleophilic Substitution65–78LowHighModerate
Suzuki-Miyaura Coupling52–60HighLowHigh
One-Pot Cyclization70–85ModerateHighHigh
Reductive Amination75–82LowModerateHigh
Photocatalysis68Very HighLowVery High

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets. The pyrrolidine ring and nicotinate structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Characteristics of Methyl 6-(pyrrolidin-1-yl)nicotinate:

  • Molecular Formula : C₁₁H₁₄N₂O₂ .
  • Molecular Weight : 206.24 g/mol .
  • Synonyms: Methyl 6-pyrrolidinonicotinate, Methyl 6-pyrrolidin-1-yl pyridine-3-carboxylate .
  • Physical Properties :
    • Storage: Stable at room temperature in dry, sealed conditions .
    • Safety: Classified with hazard codes H302, H312, and H332 (harmful if swallowed, in contact with skin, or inhaled) .

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-(pyrrolidin-1-yl)nicotinate (Compound A) with five structurally related nicotinate derivatives, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Physical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Data Sources
A. Methyl 6-(pyrrolidin-1-yl)nicotinate Pyrrolidinyl (C6), Methoxy (C3) C₁₁H₁₄N₂O₂ 206.24
B. Methyl 5-nitro-6-(pyrrolidin-1-yl)nicotinate Pyrrolidinyl (C6), Nitro (C5) C₁₁H₁₃N₃O₄ 251.24
C. Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Pyrrolidinyl (C6), Fluoro (C2) C₁₁H₁₃FN₂O₂ 224.23
D. Methyl 6-(1H-pyrazol-1-yl)nicotinate Pyrazolyl (C6) C₁₀H₉N₃O₂ 203.20
E. 2-Butoxyethyl nicotinate Butoxyethyl ester C₁₂H₁₅NO₃ 221.25

Reactivity and Stability

  • Hydrolysis in Biological Systems :
    • Compound A and other nicotinate esters undergo hydrolysis catalyzed by human serum albumin (HSA). For example, methyl nicotinate (unsubstituted analog) has a hydrolysis half-life exceeding 95 hours in HSA, while 2-butoxyethyl nicotinate (Compound E) hydrolyzes rapidly (<15 minutes) . The pyrrolidinyl group in Compound A likely stabilizes the ester against hydrolysis compared to aliphatic esters like Compound E.
  • Impact of Substituents :
    • Nitro Group (Compound B) : The nitro group at C5 enhances electrophilicity, making Compound B reactive in 1,3-dipolar cycloadditions .
    • Fluoro Substituent (Compound C) : The fluorine atom at C2 increases metabolic stability and may alter binding affinity in pharmaceutical contexts .

Biological Activity

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound derived from nicotinic acid, characterized by the presence of a pyrrolidine ring. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological and medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_2O_2, with a molecular weight of approximately 220.27 g/mol. The compound features a pyrrolidine moiety attached to a nicotinic acid backbone, which enhances its ability to interact with various biological targets.

The biological activity of this compound primarily involves enzyme inhibition and receptor binding. The presence of the pyrrolidine ring is believed to facilitate interactions with specific enzymes and receptors, potentially modulating their activity. Studies have indicated that this compound may influence neurotransmitter release and signal transduction pathways through its binding to nicotinic acetylcholine receptors .

Enzyme Inhibition

Research has shown that this compound exhibits notable enzyme inhibition properties. It has been evaluated for its inhibitory effects on various enzymes, including those involved in metabolic pathways. For instance, studies suggest that it may inhibit collagen prolyl-4-hydroxylase (CP4H), which is crucial in fibrosis development .

Receptor Binding Studies

Binding affinity studies have demonstrated that this compound interacts effectively with nicotinic receptors. These interactions are vital for understanding its potential therapeutic effects, particularly in neurological disorders where modulation of acetylcholine signaling is beneficial .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anti-fibrotic Activity : A study focused on the compound's ability to inhibit collagen synthesis in hepatic stellate cells, suggesting its potential as an anti-fibrotic agent. The results indicated a significant reduction in collagen type I alpha 1 (COL1A1) protein expression when treated with this compound, highlighting its therapeutic potential in liver fibrosis .
  • Anticancer Properties : In vitro studies have also explored the anticancer potential of related pyrrolidine-containing compounds, revealing their efficacy against various cancer cell lines. While specific data on this compound is limited, structural analogs have shown promising results in reducing cell proliferation and promoting apoptosis in cancer cells .
  • Neuroprotective Effects : Given its interaction with nicotinic receptors, there is growing interest in evaluating this compound for neuroprotective applications. Preliminary findings suggest that compounds with similar structures may enhance cognitive function by modulating cholinergic signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, receptor binding
Methyl 6-(pyrrolidin-3-YL)nicotinateStructureAntimicrobial, anticancer properties
Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate-Anti-fibrotic activity

Q & A

Q. What are the key synthetic strategies for Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate?

The synthesis typically involves multi-step reactions, starting with nicotinic acid derivatives. Key steps include:

  • Esterification : Introducing the methyl ester via acid-catalyzed reaction with methanol.
  • Substituent Introduction : Installing the 4-methyl group through alkylation or directed ortho-metalation, followed by quenching with methyl iodide.
  • Pyrrolidine Functionalization : Coupling pyrrolidine at position 6 via Buchwald-Hartwig amination or nucleophilic aromatic substitution under Pd catalysis . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving yields >70% and purity >95% .

Q. How is the purity and structural integrity of this compound verified?

Analytical methods include:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and esterification.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (expected: 234.28 g/mol) .
  • Reference Standards : Cross-validation with certified reference materials (e.g., PubChem or EPA DSSTox entries) ensures accuracy .

Advanced Research Questions

Q. What methodological approaches are used to analyze the biological activity of this compound?

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases (e.g., PI3Kα) using fluorescence-based assays.
  • Receptor Binding : Radioligand displacement studies (e.g., for nicotinic acetylcholine receptors).
    • In Vivo Studies :
  • Topical application in animal models to assess vasodilation effects, with quantification via laser Doppler flowmetry .
    • Mechanistic Probes : Co-administration with cyclooxygenase inhibitors (e.g., indomethacin) to test prostaglandin-mediated pathways .

Q. How do structural modifications at the pyrrolidine moiety affect the compound’s pharmacokinetics?

  • Pyrrolidine Substitution : Replacing pyrrolidine with piperidine reduces metabolic stability due to increased ring size and susceptibility to CYP450 oxidation.
  • Derivatization : Introducing fluorine at the pyrrolidine nitrogen (e.g., as in Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate) enhances blood-brain barrier penetration but shortens half-life .
  • Quantitative SAR (QSAR) : Computational models predict logP values and metabolic clearance rates, guiding optimization for improved bioavailability .

Q. What computational tools are employed to predict the binding affinity of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with nicotinic receptors or enzymes.
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions (e.g., electrostatic vs. van der Waals) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity between in vitro and in vivo studies?

  • Metabolite Profiling : LC-MS/MS to identify hydrolysis products (e.g., nicotinic acid) that may contribute to off-target effects .
  • Dose-Response Refinement : Adjusting concentrations in cell-based assays to mirror in vivo plasma levels.
  • Tissue-Specific Analysis : Microdialysis in target tissues (e.g., liver or brain) to measure localized compound concentrations .

Methodological Best Practices

Q. What strategies optimize the regioselectivity of pyrrolidine introduction at position 6?

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate position 6 selectively.
  • Protecting Groups : Temporary protection of the ester group (e.g., silylation) to prevent side reactions during substitution .
  • Catalytic Systems : Pd/Xantphos catalysts for efficient C-N coupling with pyrrolidine, achieving >90% regioselectivity .

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